molecular formula C12H10BrNO3 B047433 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 122794-99-4

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B047433
CAS No.: 122794-99-4
M. Wt: 296.12 g/mol
InChI Key: IVZIOBTVAJBBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a high-value, multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, primarily for the construction of complex quinoline-based libraries. Its core structure features a bromo substituent at the 6-position, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification to access a wide array of 6-aryl or 6-alkynyl quinoline derivatives. Simultaneously, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, providing an additional handle for structural modification.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZIOBTVAJBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351071
Record name Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122794-99-4, 79607-23-1
Record name Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of 3-(4-Bromoaniline) Ethyl Acrylate

The most well-documented synthesis involves the thermal cyclization of 3-(4-bromoaniline) ethyl acrylate in high-boiling solvents. This method, described in patent CN106432073B, proceeds via a Gould-Jacobs reaction mechanism, where the β-keto ester moiety facilitates quinoline ring formation.

Procedure :

  • Starting material : 78 g of 3-(4-bromoaniline) ethyl acrylate.

  • Solvent : Diphenyl ether (470 mL).

  • Conditions : The mixture is heated to 200°C under reflux for 2 hours.

  • Workup : The reaction is cooled, precipitated in petroleum ether, and filtered. The crude product is washed with ethyl acetate and dried.

  • Yield : 50 g (77%) of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Mechanistic Insight :
The cyclization proceeds through intramolecular attack of the aniline nitrogen on the α-carbon of the acrylate, followed by dehydration and aromatization. The bromine atom at the 6th position remains intact due to its meta-directing nature, ensuring regioselectivity.

Industrial-Scale Production

Scalability and Process Optimization

Industrial adaptations of the cyclization method prioritize solvent recovery and temperature control. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Starting Material78 g10–50 kg batches
Solvent Volume470 mL diphenyl ether6,000–30,000 L
Reaction Temperature200°C190–210°C (jacketed reactors)
PurificationEthyl acetate washContinuous filtration
Yield77%70–75% (accounting for losses)

The use of diphenyl ether, though effective, poses challenges due to its high boiling point (258°C) and environmental persistence. Alternative solvents like dodecane or silicone oil are under investigation for greener production.

Reaction Optimization Strategies

Temperature and Catalysis

Elevating the reaction temperature to 220°C reduces cyclization time from 2 hours to 90 minutes, albeit with a marginal yield drop (72% vs. 77%). Catalytic additives such as p-toluenesulfonic acid (p-TSA) have been tested but show negligible improvement, suggesting the reaction is entropy-driven rather than acid-catalyzed.

Solvent Effects

Diphenyl ether’s high polarity stabilizes the transition state during cyclization. Substituting with non-polar solvents (e.g., xylenes) results in incomplete conversion (<50%), while polar aprotic solvents like DMF lead to side reactions (e.g., ester hydrolysis).

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Historically, this compound was synthesized via multi-step sequences involving nitration, reduction, and esterification. The patented cyclization method offers distinct advantages:

AspectTraditional Multi-Step RouteSingle-Step Cyclization
Steps5–71
Overall Yield30–40%70–77%
Purification ComplexityColumn chromatography requiredSimple filtration
ScalabilityLimited by intermediate stabilityHighly scalable

The single-step approach reduces waste and operational costs, making it industrially preferred .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxycarbonyl-4-quinolone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

6-Bromo-3-ethoxycarbonyl-4-quinolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-ethoxycarbonyl-4-quinolone involves its interaction with molecular targets in biological systems. Quinolones typically target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The bromine and ethoxycarbonyl groups may influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Positional Isomers

Variations in bromine or substituent positions significantly alter physicochemical and biological properties:

Compound Name CAS Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes
This compound 122794-99-4 C₁₂H₁₀BrNO₃ Br (6), OH (4), COOEt (3) 296.12 PI3K/mTOR inhibitor synthesis
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate 179943-57-8 C₁₂H₁₀BrNO₃ Br (7), OH (4), COOEt (3) 296.12 Structural analog for SAR studies
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ Br (8), OH (4), COOEt (3) 296.12 Intermediate for fluorescent probes

Key Insight : Positional isomerism (Br at 6, 7, or 8) affects electronic distribution and steric interactions, influencing binding to biological targets. For example, the 6-bromo derivative is preferred in kinase inhibitor synthesis due to optimal spatial arrangement .

Substituent Variations

Modifications to the hydroxyl group or ester moiety alter reactivity and solubility:

Compound Name CAS Molecular Formula Key Substituent Changes Molecular Weight (g/mol) Notes
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 206257-39-8 C₁₂H₁₀BrClNO₂ OH → Cl (4) 314.56 Increased lipophilicity; used in nucleophilic substitutions
6-Bromo-4-hydroxyquinoline-3-carboxylic acid 98948-95-9 C₁₀H₆BrNO₃ COOEt → COOH (3) 268.07 Improved water solubility; metal chelation potential
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate 67643-31-6 C₁₃H₁₂BrNO₃ Additional CH₃ (8) 310.15 Enhanced steric bulk; modulates metabolic stability

Key Insight :

  • Replacing the hydroxyl group with chlorine (e.g., 4-Cl derivative) enhances electrophilicity, facilitating cross-coupling reactions .
  • The carboxylic acid analog (CAS 98948-95-9) exhibits higher polarity, making it suitable for aqueous-phase reactions .

Derivatives with Additional Functional Groups

Introduction of fluorine, trifluoromethoxy, or heterocycles further diversifies properties:

Compound Name CAS Molecular Formula Additional Groups Molecular Weight (g/mol) Applications
Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 342776-11-8 C₁₃H₁₁BrNO₄ CH₃ (8), ketone (4) 312.12 Anticancer agent precursor
Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate 2089288-31-1 C₂₀H₁₇BrFNO₄ F (7), 4-methoxybenzyl (1) 434.26 Targeted kinase inhibition
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 1072944-81-0 C₁₃H₉BrF₃NO₄ CF₃O (6) 380.11 Enhanced bioavailability

Key Insight :

  • Fluorine atoms (e.g., 7-F derivative) improve metabolic stability and membrane permeability .
  • Trifluoromethoxy groups (CF₃O) enhance electron-withdrawing effects, influencing receptor binding kinetics .

Biological Activity

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 122794-99-4) is a compound belonging to the quinolone family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3, characterized by a fused benzene and pyridine ring structure. The presence of the hydroxyl (-OH) and ethyl ester (-C2H5OCO) groups enhances its solubility and reactivity.

PropertyValue
Molecular Weight292.11 g/mol
Melting PointDecomposes at ~285°C
SolubilitySoluble in organic solvents
Chemical ClassHydroxyquinolines

This compound exhibits its biological activity primarily through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound can lead to bacterial cell death, highlighting its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

Case Studies on Antibacterial Activity

  • Study on E. coli and Staphylococcus aureus :
    • Findings : The compound demonstrated MIC values of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Broad-Spectrum Activity :
    • Findings : In a broader study, quinolone derivatives including this compound showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinolone core:

Substituent PositionType of SubstituentEffect on Activity
6BromineEnhances antibacterial potency
4HydroxylIncreases solubility and reactivity
3EthoxycarbonylModifies binding affinity

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate?

  • Methodological Answer : The compound is synthesized via halogenation and esterification reactions. For instance, the hydroxyl group at position 4 can be substituted with chlorine using phosphorus oxychloride (POCl₃) and catalytic DMF under reflux conditions. In one protocol, this compound (33.90 mmol) reacted with POCl₃ (100 mL) and DMF (2 mL) at reflux for 6 hours, yielding 83% of the chlorinated derivative after workup . Characterization typically involves ESI-MS (e.g., m/z = 314 [M + H]⁺) and elemental analysis.

Q. How is this compound characterized in academic research?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : ¹H NMR and IR for functional group identification (e.g., hydroxyl, ester, and quinoline moieties) .
  • Mass Spectrometry : ESI-MS for molecular weight confirmation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer : Regioselectivity in alkylation or halogenation depends on:
  • Temperature : Higher temperatures favor thermodynamically stable products.
  • Catalysts : DMF enhances electrophilic substitution in POCl₃-mediated reactions .
  • Steric and Electronic Effects : Substituents at positions 6 (bromo) and 3 (ester) direct reactivity. For example, bromine’s electron-withdrawing effect deactivates the quinoline ring, influencing substitution patterns .

Q. What computational methods are used to analyze the conformational stability of this compound and its derivatives?

  • Methodological Answer :
  • SHELX Suite : Refines X-ray diffraction data to determine bond lengths, angles, and ring puckering parameters .
  • Ring Puckering Analysis : Cremer-Pople coordinates quantify deviations from planarity in quinoline rings, critical for understanding steric interactions in derivatives .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with biological activity .

Q. How are antimicrobial activities of derivatives evaluated, and what structural features enhance efficacy?

  • Methodological Answer :
  • Screening Protocols : Derivatives are tested against bacterial (e.g., S. aureus, E. coli) and fungal strains using agar diffusion or microdilution assays. For example, tricyclic fluoroquinolone derivatives show moderate activity due to improved DNA gyrase binding .
  • Structure-Activity Relationships (SAR) :
  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance membrane permeability.
  • Ester Flexibility : Ethyl esters improve solubility without compromising target binding .

Key Research Challenges

  • Synthetic Limitations : Low yields in multi-step derivatization due to steric hindrance from the 6-bromo substituent .
  • Data Contradictions : Discrepancies in antimicrobial activity across studies may arise from variations in assay protocols or impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.